7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid
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Overview
Description
7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid is a chemical compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst to form the isochromene ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the formation of advanced glycation end-products, which are implicated in various diseases .
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-1H-isochromene-4-carboxylic acid
- 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid
- 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its methoxy group at the 7th position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
34014-47-6 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-1-oxoisochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-7-8(4-6)11(14)16-5-9(7)10(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
BJLDQDIBNGHQIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=COC2=O)C(=O)O |
Origin of Product |
United States |
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